4-Methyl-6-[(4-methylphenyl)methyl]-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-[(4-methylphenyl)methyl]-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 4-Methyl-6-[(4-methylphenyl)methyl]-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves several steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic conditions.
Introduction of the methylphenyl group: This step involves the use of Friedel-Crafts alkylation, where the purine core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the methylprop-2-enyl group: This can be done through a Heck reaction, where the intermediate compound is reacted with methylprop-2-enyl bromide in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-Methyl-6-[(4-methylphenyl)methyl]-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylphenyl group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, with the major products being various derivatives of the original compound.
Scientific Research Applications
4-Methyl-6-[(4-methylphenyl)methyl]-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-6-[(4-methylphenyl)methyl]-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
When compared to similar compounds, 4-Methyl-6-[(4-methylphenyl)methyl]-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include:
4-Methyl-6-[(4-methylphenyl)methyl]-2-(2-methylprop-2-enyl)-purine: Lacks the imidazole ring, resulting in different chemical properties.
6-[(4-methylphenyl)methyl]-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: Lacks the 4-methyl group, affecting its reactivity and biological activity.
Properties
Molecular Formula |
C20H23N5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-methyl-6-[(4-methylphenyl)methyl]-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H23N5O2/c1-13(2)11-25-18(26)16-17(22(4)20(25)27)21-19-23(9-10-24(16)19)12-15-7-5-14(3)6-8-15/h5-8H,1,9-12H2,2-4H3 |
InChI Key |
WKYAMXFLWAHEND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.